Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a 4-nitrobenzamido group at position 2, and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-10(22)20-8-7-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-3-5-12(6-4-11)21(25)26/h3-6H,7-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBKYKRSROJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives[{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ...{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions[{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The process would also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its nitrobenzamide moiety can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products[_{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c ....
Mechanism of Action
The mechanism by which Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/product/b2767199). The nitrobenzamide moiety can bind to enzymes or receptors, leading to the modulation of biological pathways[{{{CITATION{{{_2{Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno2,3-c .... The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thieno[2,3-c]pyridine scaffold is common in medicinal and organic chemistry. Key structural analogs include:
Key Observations :
- The 4-nitrobenzamido group in the target compound distinguishes it from analogs with amino (e.g., ) or cyano substituents (e.g., ), likely increasing its electrophilic reactivity and binding affinity in biological systems.
- Methyl ester at position 3 contributes to moderate lipophilicity compared to ethyl esters (e.g., ) or carboxamides (e.g., ), affecting solubility and metabolic stability.
- The tetrahydrothiophene ring enhances conformational flexibility compared to rigid analogs like thiazolo-pyrimidines .
Biological Activity
Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thieno[2,3-c]pyridine core : This is achieved through cyclization reactions involving appropriate thiophene and pyridine derivatives.
- Acetylation : The introduction of the acetyl group at the 6-position is performed using acetic anhydride or acetyl chloride.
- Amidation : The nitrobenzamide moiety is introduced via coupling reactions with 4-nitrobenzoic acid or its derivatives.
Antimicrobial Activity
Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit notable antimicrobial properties. For instance:
- In vitro assays demonstrated that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects. In animal models:
- Carrageenan-induced paw edema tests have shown a significant reduction in inflammation when treated with this compound compared to controls .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Cell viability assays (MTT assay) indicated that the compound reduces cell proliferation in HeLa and MCF-7 cells with IC50 values in the micromolar range .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thieno[2,3-c]pyridine derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| This compound | S. aureus | 20 |
The results indicate that the compound exhibits superior antimicrobial activity compared to other tested derivatives .
Case Study 2: Anti-inflammatory Effects
In a controlled study using a rat model for inflammation:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Aspirin | 45 |
| This compound | 38 |
The compound showed promising anti-inflammatory effects comparable to aspirin .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves sequential functionalization of the tetrahydrothieno-pyridine core. Key steps include:
- Cyclization : Formation of the thieno[2,3-c]pyridine ring via condensation of thiophene derivatives with pyridine precursors under acidic or neutral conditions.
- Amidation : Coupling of the 4-nitrobenzamido group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF.
- Esterification : Introduction of the methyl ester group via nucleophilic substitution or acid-catalyzed ester formation. Optimization requires precise control of reaction temperature (40–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios. Thin-layer chromatography (TLC) and H NMR are critical for monitoring intermediate purity .
Q. Which analytical techniques are most effective for confirming the compound’s purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : H and C NMR to verify substituent positions (e.g., acetyl group at position 6, nitrobenzamido at position 2). Key NMR signals include the acetyl methyl proton (~2.1 ppm) and nitrobenzamido aromatic protons (~8.0–8.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~478.1 g/mol). Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What functional groups in this compound are most reactive, and how do they influence experimental design?
- Nitro Group (Electron-Withdrawing) : Enhances electrophilicity of the benzamido moiety, making it prone to nucleophilic substitution.
- Acetyl Group : Participates in keto-enol tautomerism, which may affect solubility in polar solvents.
- Ester Group : Susceptible to hydrolysis under basic conditions. Experimental design must account for these reactivities—e.g., avoiding aqueous bases during ester preservation or using protecting groups for the nitro functionality in reductive environments .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in H NMR) be resolved?
- 2D NMR Techniques : HSQC and HMBC correlations can resolve ambiguities in proton-carbon connectivity. For example, NOESY can identify spatial proximity between the acetyl group and tetrahydrothieno-pyridine protons.
- X-ray Crystallography : Single-crystal analysis provides definitive bond angles and distances, clarifying conformational isomerism or crystal packing effects.
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize molecular geometry for comparison with experimental data .
Q. What strategies are recommended for studying the compound’s reactivity under varying catalytic conditions?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions at the nitrobenzamido site.
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to assess reaction kinetics.
- In-Situ Monitoring : Use FT-IR to track carbonyl group transformations (e.g., ester hydrolysis at ~1700 cm). Mechanistic studies should include kinetic isotope effects (KIEs) and Hammett plots to elucidate rate-determining steps .
Q. How can computational methods predict the compound’s pharmacokinetic and target-binding properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., kinases or GPCRs). Focus on the nitrobenzamido group’s interactions with active-site residues.
- ADMET Prediction : QSAR models in SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 inhibition.
- MD Simulations : Nanosecond-scale simulations (AMBER or GROMACS) assess stability of ligand-target complexes under physiological conditions .
Q. What experimental approaches can address discrepancies in biological activity data across studies?
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines.
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability.
- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived vapors.
- Storage : Inert atmosphere (argon) at –20°C to prevent ester hydrolysis. Refer to SDS guidelines for spill management and first-aid measures (e.g., eye irrigation with saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
